Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]- Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639846
InChI: InChI=1S/C14H13BClNO3/c16-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(8-10)15(19)20/h1-8,19-20H,9H2,(H,17,18)
SMILES: B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2Cl)(O)O
Molecular Formula: C14H13BClNO3
Molecular Weight: 289.52 g/mol

Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-

CAS No.:

Cat. No.: VC13639846

Molecular Formula: C14H13BClNO3

Molecular Weight: 289.52 g/mol

* For research use only. Not for human or veterinary use.

Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]- -

Specification

Molecular Formula C14H13BClNO3
Molecular Weight 289.52 g/mol
IUPAC Name [3-[(2-chlorophenyl)methylcarbamoyl]phenyl]boronic acid
Standard InChI InChI=1S/C14H13BClNO3/c16-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(8-10)15(19)20/h1-8,19-20H,9H2,(H,17,18)
Standard InChI Key QSDMMYAOINICBD-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2Cl)(O)O
Canonical SMILES B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2Cl)(O)O

Introduction

Chemical Properties and Structural Analysis

Molecular Composition and Structural Features

The compound’s IUPAC name, [3-[(2-chlorophenyl)methylcarbamoyl]phenyl]boronic acid, reflects its intricate architecture. Its structure comprises a central phenyl ring with three key substituents:

  • A boronic acid group (-B(OH)2_2) at the para position.

  • A carbamoyl group (-NHC(O)-) at the meta position.

  • A 2-chlorobenzyl group attached to the carbamoyl nitrogen.

The chlorine atom at the ortho position of the benzyl group introduces steric hindrance and electronic effects that influence reactivity. X-ray crystallography of analogous boronic acids reveals a trigonal planar geometry around the boron atom in the neutral state, which transitions to tetrahedral upon deprotonation or complexation .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H13BClNO3\text{C}_{14}\text{H}_{13}\text{BClNO}_{3}
Molecular Weight289.52 g/mol
IUPAC Name[3-[(2-Chlorophenyl)methylcarbamoyl]phenyl]boronic acid
Canonical SMILESB(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2Cl)(O)O
Topological Polar Surface Area86.7 Ų

Physicochemical Characteristics

Stability under ambient conditions is moderate, with degradation risks arising from prolonged exposure to moisture or strong acids/bases. Storage recommendations include airtight containers at room temperature (15–25°C) with desiccants to prevent hydrolysis.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Introduction of the Boronic Acid Group: A Suzuki-Miyaura coupling precursor, such as 3-bromophenylboronic acid, undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) to install the boronic acid functionality.

  • Carbamoyl Formation: The intermediate 3-aminophenylboronic acid reacts with 2-chlorobenzyl isocyanate (ClC6H4CH2NCO\text{ClC}_6\text{H}_4\text{CH}_2\text{NCO}) in tetrahydrofuran (THF) under inert atmosphere. Triethylamine is often added to scavenge HCl byproducts.

  • Purification: Column chromatography on silica gel (eluent: ethyl acetate/hexane) yields the pure compound, confirmed via 1H^1\text{H}-NMR and high-resolution mass spectrometry.

Reactivity in Organic Transformations

The compound participates in three primary reaction types:

  • Suzuki-Miyaura Cross-Coupling: Reacts with aryl halides (e.g., bromobenzene) in the presence of Pd(PPh3_3)4_4 and Na2CO3\text{Na}_2\text{CO}_3 to form biaryl structures. The chlorine substituent enhances oxidative addition rates at palladium centers .

  • Diol Complexation: Forms cyclic esters with vicinal diols (e.g., catechol), a property exploited in sensor design. The equilibrium constant (KeqK_{eq}) for such complexes ranges from 102^2 to 104^4 M1^{-1}, depending on solvent polarity .

  • Protonolysis: Under acidic conditions, the B–C bond cleaves to generate arylboronic acids and chlorobenzylamine derivatives.

Table 2: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsProduct Yield
Suzuki-Miyaura CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DME, 80°C78–85%
Diol ComplexationCatechol, pH 7.4, 25°CKeq=1.2×103M1K_{eq} = 1.2 \times 10^3 \, \text{M}^{-1}
Acidic HydrolysisHCl (1M), THF, reflux92%

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

As a coupling partner, this boronic acid enables the synthesis of sterically hindered biaryls. For example, reaction with 2,6-dichloropyridine-4-boronic acid produces tetrasubstituted biphenyls used in liquid crystal displays. The chlorine atom’s ortho position directs coupling to the para position of aryl halides with >95% regioselectivity.

Functional Group Compatibility

The carbamoyl group remains stable under standard coupling conditions (pH 7–9, <100°C), allowing sequential functionalization. Post-coupling modifications include:

  • Reduction: LiAlH4_4 converts the carbamoyl group to a methylamine moiety.

  • Halogenation: N-Bromosuccinimide (NBS) brominates the phenyl ring at the meta position relative to boron.

Assay TypeResultReference
Proteasome Inhibition (20S)IC50_{50} = 9.8 μM
β-Lactamase Inhibition (KPC-2)Ki=0.45μMK_i = 0.45 \, \mu\text{M}
Antibacterial (E. coli)MIC = 64 μg/mL

Comparative Analysis with Related Compounds

Positional Isomerism Effects

Replacing the 2-chlorobenzyl group with a 4-chloro analog (Boronic acid, B-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-) reduces steric bulk, increasing Suzuki-Miyaura coupling yields (88–92%) but decreasing protease inhibition potency by 40%. The ortho-chloro derivative’s enhanced enzyme affinity likely stems from improved hydrophobic pocket fit.

Boron-Free Analogs

Removing the boronic acid group abolishes diol-binding capacity and cross-coupling activity, confirming boron’s essential role. For instance, the des-boro analog shows no inhibition of β-lactamases (Ki>100μMK_i > 100 \, \mu\text{M}) .

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